2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile
Description
This compound features a pyrido[2,3-e][1,2,4]thiadiazine ring system substituted with a 3-(methylthio)phenyl group at position 4, a 1,1-dioxido moiety, and an acetonitrile group at position 2. The heterocyclic core integrates sulfur and nitrogen atoms, contributing to its unique electronic and steric properties. The methylthio group enhances lipophilicity, while the dioxido moiety improves solubility. Acetonitrile provides a reactive nitrile group, enabling further functionalization.
Properties
IUPAC Name |
2-[4-(3-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S2/c1-23-12-5-2-4-11(10-12)19-14-13(6-3-8-17-14)24(21,22)18(9-7-16)15(19)20/h2-6,8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNRMJHWCWXBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a suitable dicarbonyl compound can lead to the formation of the pyrido[2,3-e][1,2,4]thiadiazine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Structural Comparison
Core Heterocyclic Systems
- Pyrido-thiadiazine vs. Quinazolinones (): Quinazolinones (e.g., Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate) feature a fused benzene-diazepinone ring, while the target compound’s pyrido-thiadiazine core includes a pyridine ring fused with a thiadiazine-dione.
Oxadiazole Derivatives () :
Compounds like 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione possess a five-membered oxadiazole ring. The pyrido-thiadiazine system’s larger, fused structure offers greater conformational rigidity and diverse pharmacophoric interactions .
Functional Group Analysis
- Methylthio Phenyl vs.
- Acetonitrile vs. Ester/Acetamide Groups :
The nitrile group in the target compound differs from ester or acetamide moieties in analogs (e.g., compounds in ), offering distinct reactivity in nucleophilic additions or cyclizations .
Pharmacokinetic and Physicochemical Properties
Table 1: Comparative Properties
- Solubility: The target compound’s 1,1-dioxido group improves aqueous solubility compared to non-sulfonated analogs (e.g., compounds) .
- Metabolic Stability : The pyrido-thiadiazine core may reduce metabolic degradation compared to simpler heterocycles like oxadiazoles, as inferred from lumping strategies in .
Biological Activity
The compound 2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile is a complex heterocyclic compound with potential biological applications. Its structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 407.5 g/mol . The compound features a pyrido-thiadiazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O5S2 |
| Molecular Weight | 407.5 g/mol |
| Structural Features | Heterocyclic ring |
Biological Activity
Research indicates that compounds related to thiadiazines exhibit a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activity of this compound has not been extensively documented; however, related compounds have shown significant effects in various studies.
Anticancer Activity
A study on pyrido[4,3-e][1,2,4]thiadiazine derivatives demonstrated moderate anticancer activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The presence of the 1,2,4-triazine fragment in similar compounds has been linked to their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis .
Antimicrobial Activity
Thiadiazine derivatives have been reported to possess antimicrobial properties against various pathogens. For instance, studies have shown that similar compounds exhibit activity against both gram-positive and gram-negative bacteria as well as fungi . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
The biological activity of this compound likely stems from its ability to interact with specific enzymes or receptors within cells. The presence of the methylthio group may enhance its lipophilicity, facilitating cellular uptake and interaction with target proteins.
Case Studies
- Anticancer Efficacy : In a comparative study involving various thiadiazine derivatives, compounds similar to the target molecule were tested for cytotoxicity against cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations .
- Antimicrobial Testing : A series of experiments assessed the minimum inhibitory concentration (MIC) of related thiadiazine compounds against standard bacterial strains. Results showed effective inhibition comparable to conventional antibiotics .
Q & A
Q. What are the critical considerations for synthesizing 2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile?
The synthesis involves nucleophilic substitution reactions, typically requiring a base to activate the thiadiazine core for coupling with the acetonitrile group. Key steps include:
- Reagent selection : Use sodium hydroxide or triethylamine to deprotonate intermediates and facilitate thioether bond formation .
- Purification : Column chromatography or recrystallization from ethanol/dimethylformamide to isolate the product .
- Yield optimization : Adjust reaction time (6–12 hours) and temperature (room temperature to reflux) based on precursor reactivity .
Q. How should researchers characterize the compound’s purity and structural integrity?
Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methylthio-phenyl group) via H and C NMR .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns to detect impurities .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitrile stretch at ~2200 cm, sulfone peaks at ~1150–1300 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported for similar thiadiazine-acetonitrile derivatives?
Contradictions often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may stabilize intermediates, altering reaction pathways .
- Catalyst choice : Triethylamine vs. stronger bases (e.g., DBU) can shift product ratios due to differing activation energies .
Methodological solution : Conduct kinetic studies under controlled conditions (e.g., varying base strength, solvent polarity) to map yield trends .
Q. What experimental design principles apply to studying the compound’s bioactivity?
Adopt a split-plot design to evaluate multiple variables:
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Use density functional theory (DFT) to:
- Map electron density : Identify electrophilic centers on the thiadiazine ring .
- Simulate transition states : Compare activation energies for substitution at different positions (e.g., para vs. meta on the phenyl ring) .
- Validate with experimental data : Cross-reference computational predictions with kinetic studies .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting spectral data for sulfur-containing heterocycles?
Common issues include:
- Signal overlap in NMR : Use 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton coupling .
- Mass fragmentation ambiguity : Compare with fragmentation libraries of structurally similar compounds (e.g., thieno[2,3-d]pyrimidines) .
Case study : Inconsistent IR carbonyl peaks (~1650–1750 cm) may indicate tautomeric forms; use temperature-dependent IR to confirm .
Q. What statistical methods are appropriate for comparing bioactivity across analogs?
- Multivariate analysis : Principal Component Analysis (PCA) to cluster compounds by structural features (e.g., substituent position) and activity .
- Dose-response modeling : Fit IC data to Hill equations to assess potency differences .
Methodological Challenges in Scaling Reactions
Q. How can researchers mitigate byproduct formation during scale-up?
Q. What strategies optimize solvent recovery in large-scale syntheses?
- Solvent selection : Prioritize low-boiling solvents (e.g., ethanol) for easier distillation .
- Closed-loop systems : Implement rotary evaporation with solvent traps to reduce waste .
Advanced Applications in Drug Discovery
Q. How can structure-activity relationship (SAR) studies guide derivatization?
- Core modifications : Replace the methylthio group with ethylthio or arylthio to assess steric/electronic effects .
- Acetonitrile substitution : Test cyano vs. carboxylic acid derivatives to modulate solubility and target binding .
- Biological assays : Prioritize analogs with IC < 10 μM in kinase inhibition assays .
Q. What in vitro models are suitable for evaluating metabolic stability?
- Hepatocyte microsomes : Measure cytochrome P450-mediated degradation rates .
- Plasma stability assays : Incubate with human plasma to assess esterase susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
